molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

Cat. No.: B3011753
CAS No.: 265643-91-2
M. Wt: 149.153
InChI Key: VRFMXYHKQSUHPJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a nitrogen-containing heterocyclic compound featuring a fused triazole and pyridine ring system with a hydroxymethyl (-CH2OH) substituent at the 2-position. The methanol group enhances hydrophilicity, improving solubility and pharmacokinetic properties compared to non-polar analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production of [1,2,4]triazolo[1,5-a]pyridines often involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibromomethyl or hydroxy derivatives .

Scientific Research Applications

Overview

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications. The compound features a triazole ring fused to a pyridine ring, positioning it as a versatile building block in drug discovery and materials science.

Medicinal Chemistry

The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

  • RORγt Inverse Agonists : Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine can act as potent RORγt inverse agonists. This activity is crucial for the treatment of autoimmune diseases by inhibiting the production of pro-inflammatory cytokines like IL-17A .
  • JAK Inhibition : The compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are key players in the JAK-STAT signaling pathway involved in immune response regulation. This inhibition can potentially lead to therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory diseases.

Cancer Therapy

The inhibition of receptor tyrosine kinases (RTKs) such as AXL has been linked to the treatment of various cancers. This compound derivatives have shown efficacy in preclinical models against several cancer types including:

  • Colon cancer
  • Breast cancer
  • Lung cancer
  • Acute myeloid leukemia

These compounds may help mitigate tumor growth by blocking pathways that promote cell proliferation and survival .

Material Science

The electron-accepting properties of [1,2,4]triazolo[1,5-a]pyridine make it suitable for developing advanced materials:

  • OLED Applications : The compound is being explored for use in organic light-emitting diodes (OLEDs) due to its ability to form bipolar host materials. This application capitalizes on its electronic properties to enhance the efficiency and stability of OLED devices .

Synthesis and Production Methods

The synthesis of this compound has been optimized through various methods:

  • Microwave-Assisted Synthesis : A catalyst-free method utilizing microwave irradiation has been developed, yielding high efficiency and purity. This method is eco-friendly and scalable for industrial applications .
Method Yield (%) Conditions
Microwave-assisted synthesis83120°C for 24 hours
Reflux conditionsVariable120°C with Dean–Stark apparatus

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

  • RORγt Inhibition : A study demonstrated that specific derivatives exhibited IC50 values as low as 41 nM against RORγt, indicating strong inhibitory potential and favorable pharmacokinetic profiles in mouse models .
  • Cancer Treatment : Research on AXL inhibition showed that certain derivatives could effectively reduce tumor growth in xenograft models of breast cancer, supporting their potential role in targeted cancer therapies .
  • Material Development : The incorporation of triazolo[1,5-a]pyridine into OLED structures has led to improved light emission properties and device stability compared to traditional materials used in OLED technology .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses. It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol can be contextualized by comparing it to structurally related compounds:

Structural Analogues

Compound Class Core Structure Key Substituents Biological Activity Key References
Triazolopyridines [1,2,4]Triazolo[1,5-a]pyridine -CH2OH at 2-position Anticancer, anti-inflammatory
Triazolopyrimidines [1,2,4]Triazolo[1,5-a]pyrimidine -CH2OH, -Cl, -NH2 at various positions Antimalarial, anti-TB, herbicidal
Pyrazolopyrimidines Pyrazolo[1,5-a]pyrimidine -Cl, -CH3, -OCH3 Kinase inhibition, antiproliferative
Triazolopyridine Amides [1,2,4]Triazolo[1,5-a]pyridine Cyclopropanecarboxamide substituents JAK1 inhibition (e.g., Filgotinib)

Key Differences and Implications

Core Heterocycle: Triazolopyridines (e.g., the target compound) have a single nitrogen in the pyridine ring, whereas triazolopyrimidines (e.g., compound 98 in ) contain two nitrogens in the pyrimidine ring. For example, triazolopyrimidines with -NH2 groups exhibit enhanced anti-tubercular activity (MIC: 0.5–2 µg/mL) , while triazolopyridines with -CH2OH show promise in cancer therapy .

Substituent Effects :

  • The -CH2OH group in the target compound improves aqueous solubility (logP ~1.2 predicted) compared to chlorinated derivatives (e.g., compound 99: logP ~2.8) , which may enhance bioavailability.
  • Halogenated analogs (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are often used as intermediates in drug synthesis but may exhibit higher cytotoxicity .

Synthetic Accessibility :

  • Triazolopyridines are typically synthesized via cyclocondensation of hydrazines with carbonyl precursors , whereas triazolopyrimidines often require multistep routes involving Suzuki couplings or Dimroth rearrangements .

Biological Targets: Triazolopyridines with methoxy or acetamide groups (e.g., N-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide) show nanomolar IC50 values against cancer cell lines , whereas triazolopyrimidines with chlorophenyl groups (e.g., compound 92 in ) target Plasmodium falciparum (IC50: 12–85 nM).

Physicochemical and Pharmacokinetic Comparison

Property This compound Triazolopyrimidine (Compound 98) Pyrazolopyrimidine (CAS 841253-81-4)
Molecular Weight ~191 g/mol 335.78 g/mol 370.88 g/mol
logP (Predicted) 1.2 2.8 3.5
Water Solubility High (-CH2OH group) Moderate (-Cl reduces solubility) Low (lipophilic substituents)
Synthetic Yield 11–12% (similar to compound 99) 11–56% 31–53%

Biological Activity

Overview

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. Its unique structure allows it to exhibit a variety of biological activities that are of significant interest in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The compound has been investigated for its effects on several biological targets:

  • RORγt Inhibition : It acts as an inverse agonist of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses and inflammation. Studies have shown that derivatives of this compound can significantly inhibit IL-17A production, a cytokine involved in autoimmune diseases .
  • JAK1 and JAK2 Inhibition : It also inhibits Janus kinases (JAK1 and JAK2), which play vital roles in the JAK-STAT signaling pathway. This inhibition can modulate cytokine signaling, impacting immune responses and potentially providing therapeutic benefits in inflammatory and autoimmune conditions .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Proliferation Inhibition : Research shows that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported an IC50 value of 3.91 μM for a related derivative against MCF-7 cells .
  • Mechanism of Action : The compound induces apoptosis and G2/M phase arrest in cancer cells by inhibiting key signaling pathways such as ERK. This leads to decreased phosphorylation levels of critical proteins involved in cell cycle regulation and survival .

Target Interactions

The primary targets for this compound include:

  • RORγt : The binding to RORγt inhibits its transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines.
  • JAK1 and JAK2 : By binding to these kinases, the compound disrupts the downstream signaling pathways that are activated by various cytokines.

Biochemical Pathways

The interactions of this compound with its targets affect several biochemical pathways:

  • JAK-STAT Pathway : Inhibition of JAK1 and JAK2 leads to reduced activation of STAT proteins that are critical for gene expression related to immune responses.
  • ERK Signaling Pathway : The compound's effect on ERK signaling results in altered cell proliferation and survival signals in cancer cells.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

StudyFindings
PMC7153279Compound 5a showed potent RORγt inhibitory activity with good pharmacokinetic profiles in vivo.
PMC9370682Demonstrated significant antiproliferative effects against MGC-803 and HCT-116 cell lines with IC50 values indicating strong cytotoxicity.
BenchchemHighlighted its potential applications in treating cardiovascular disorders and type 2 diabetes due to its diverse biological activities.

Future Directions

Research into this compound is ongoing with several promising avenues:

  • Optimization of Derivatives : Further studies aim to optimize derivatives for enhanced potency and selectivity against specific targets.
  • Clinical Applications : Investigations into the therapeutic applications for autoimmune diseases and various cancers are underway.

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol, and how are reaction conditions optimized?

Basic Research Focus
The synthesis typically involves oxidative cyclization of precursors like N-(2-pyridyl)amidines or aminoguanidines. Key oxidants include Pb(OAc)₄, MnO₂, iodine (I₂/KI), or PhI(OCOCF₃)₂ (PIFA) . For example:

  • Procedure A ( ): Refluxing precursors (e.g., aliphatic aldehydes, malononitrile) in ethanol with piperidine as a catalyst yields triazolopyridine derivatives. Reaction optimization focuses on solvent choice (e.g., 1,4-dioxane or ethanol), temperature (reflux vs. room temperature), and oxidant stoichiometry .

Optimization Strategies :

  • Catalytic systems : CuBr/1,10-phenanthroline enables aerobic oxidation, reducing reliance on stoichiometric oxidants .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps, though not explicitly documented for this compound, analogous methods for triazolopyridines suggest feasibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.45–8.57 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch from methanol at ~3200–3600 cm⁻¹) and triazole ring vibrations (~1620 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C: 78.35%, H: 4.52%, N: 17.13% for a related compound) .
  • X-ray Crystallography : Resolves regioselectivity issues (e.g., confirming the triazole-pyridine fusion) .

Q. How do structural modifications to the triazolopyridine core influence biological activity?

Advanced Research Focus

  • Methanol Substituent : The -CH₂OH group enhances solubility and enables derivatization (e.g., esterification for prodrug design) . In antimalarial studies, analogous compounds with -CH₂OH showed improved binding to Plasmodium kinases vs. methyl or halogenated derivatives .
  • Substituent Position : 2-Phenyl or 7-amino groups (as in ) modulate activity against kinases (e.g., JAK2 inhibition for autoimmune therapies) .

Structure-Activity Relationship (SAR) Table :

Substituent PositionBiological TargetActivity TrendReference
2-CH₂OHPlasmodium kinasesIC₅₀: 12–21 nM
2-PhenylJAK2Selectivity >100-fold vs. JAK1
7-AminoVEGFR-2Inhibition potency: 85%

Q. What challenges arise in achieving regioselectivity during triazolopyridine synthesis?

Advanced Methodological Issue

  • Competitive Cyclization Pathways : Oxidative cyclization of N-(2-pyridyl)amidines may yield [1,2,4]triazolo[1,5-a]pyridines or [1,5-a]quinolines, depending on substituent electronic effects .
  • Mitigation Strategies :
    • Use bulky directing groups (e.g., 2-furyl in ) to favor triazole formation.
    • Adjust oxidant strength : Stronger oxidants (e.g., PIFA) favor triazole rings over alternative fused systems .

Q. How can researchers resolve contradictions in reported synthetic yields for this scaffold?

Data Analysis Focus
Discrepancies often stem from:

  • Impurity in Starting Materials : E.g., residual moisture in aldehydes reduces cyclization efficiency .
  • Reaction Scale : Milligram-scale reactions ( ) may show lower yields due to poor heat transfer vs. bulk synthesis .

Recommendations :

  • Validate precursor purity via HPLC or GC-MS .
  • Replicate conditions from high-yield procedures (e.g., 76% yield in using TBHP/I₂ in 1,4-dioxane) .

Q. What catalytic methods are emerging for sustainable synthesis of triazolopyridines?

Advanced Green Chemistry Focus

  • Aerobic Oxidation : CuBr/1,10-phenanthroline systems enable O₂-driven cyclization, avoiding toxic Pb(OAc)₄ .
  • Electrochemical Synthesis : Direct N-N bond formation via electrolysis reduces waste .

Q. How does crystallography inform reactivity predictions for this compound?

Structural Analysis Focus

  • Crystal Packing : Hydrogen bonding between -CH₂OH and triazole N atoms (observed in ) stabilizes the solid-state structure, suggesting polar solvents enhance reactivity in solution .
  • Torsional Angles : Planar triazole-pyridine fusion (e.g., 163.2° dihedral angle in ) facilitates π-π stacking with biological targets .

Q. What are the limitations of current synthetic methods for this compound?

Critical Research Gap

  • Dependency on α-Aminoazines : Many routes require specialized precursors (e.g., 1,2-diaminoquinolinium tosylate), limiting scalability .
  • Low Yields in Methanol Derivatives : E.g., compound 98 ( ) yields 11% due to steric hindrance during cyclization .

Q. How can computational modeling aid in optimizing triazolopyridine synthesis?

Advanced Interdisciplinary Approach

  • DFT Calculations : Predict transition-state energies for oxidative cyclization, guiding oxidant selection (e.g., I₂ vs. PIFA) .
  • Docking Studies : Model -CH₂OH interactions with kinase ATP pockets to prioritize derivatives for synthesis .

Q. What quality control measures are essential for reproducible biological testing?

Methodological Rigor

  • Purity Standards : ≥95% purity (HPLC) to avoid off-target effects .
  • Stability Testing : Monitor degradation under storage conditions (e.g., -20°C in amber vials) .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMXYHKQSUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (prepared as described in J. Chem. Soc., Perkin Trans. 1, 1976, 2166) (0.67 g, 3.5 mmol) in THF (10 ml) was added lithium borohydride (78 mg, 3.6 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The solvent was removed in vacuo and the residue was purified by flash chromatography on silica gel, eluting with 2.5 to 5% methanol in dichloromethane. The resultant solid was recrystallised from ethyl acetate, yielding [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol as a white solid (0.054 g). Data for the title compound: 1H NMR (400 MHz, CDCl3) δ 2.83 (1H, br s), 4.97 (2H, s), 7.03 (1H, t, J=6.9 Hz), 7.54 (1H, t, J=7.0 Hz), 7.72 (1H, d, J=9.0 Hz), 8.56 (1H, d, J=6.0 Hz); MS (ES+) m/e 150 [MH]+.
Quantity
0.67 g
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reactant
Reaction Step One
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78 mg
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reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, ethyl[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (1 g, 5.23 mmol) was combined with THF (10 mL) at RT to give a brown suspension. Sodium borohydride (1.19 g, 31.4 mmol) was added in four portions. The mixture was heated to 65° C. for 15 min. After cooling down to RT, ethanol (10 mL) was added dropwise over a period of 15 min. The mixture was stirred at 65° C. for 4 h. The mixture was cooled down to 0-5° C. and NH4Cl (saturated aqueous solution, 20 mL) was added dropwise over a period of 10 min (foam!). Water (20 mL) was added and the yellow suspension was poured into dichloromethane (100 mL) and extracted with dichloromethane (4×75 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo to give the product as light yellow solid (720 mg, 4.76 mmol, 91%) which was used without further purification for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
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Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
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Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
91%

Synthesis routes and methods III

Procedure details

To a solution of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (1.24 g, 4 mmol) in EtOH (15 mL) was added NaOH (320 mg, 8 mmol). The mixture was heated to 60° C. and stirred for 1 h. Then methyl 2-hydroxyacetate (720 mg, 8 mmol) was added and the mixture was heated to 80° C. and stirred for 3 h. The resulting mixture was cooled to room temperature and concentrated under reduced pressure. The residue was washed with water (10 mL) and extracted with DCM (15 mL×3). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a pale yellow solid (350 mg, 59% yield). ESI MS: m/z 150 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Yield
59%

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